![molecular formula C18H16Cl2N4S B4584563 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4584563.png)

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea and related compounds typically involves reactions between amino-pyrazole derivatives with acylisothiocyanates or equivalent reactants. For instance, Xiao‐Hong Zhang et al. (2011) detailed the one-pot synthesis of thiourea derivatives containing pyrazole rings through the reaction of amino-cyano pyrazoles with acylisothiocyanates, showcasing a method that may be analogous to the synthesis of our compound of interest (Zhang et al., 2011).

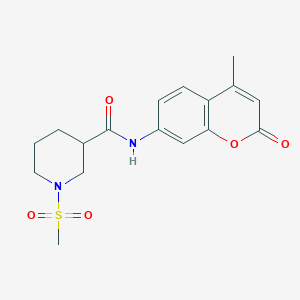

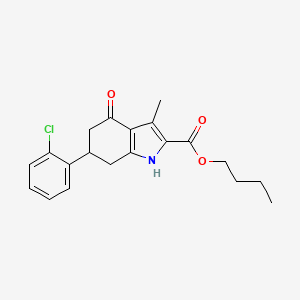

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including those related to N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea, is often elucidated using techniques like single-crystal X-ray diffraction. These structures reveal significant insights into the conformation and spatial arrangement of the molecule, as well as intramolecular interactions such as hydrogen bonding, which play a crucial role in determining the compound's reactivity and properties.

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, underpinning their utility in synthetic chemistry and biological applications. The presence of both the thiourea moiety and the pyrazole ring offers multiple reactive sites for substitutions, addition reactions, and cyclization processes. For example, the synthesis processes described by researchers like Xiao‐Hong Zhang et al. (2011) imply potential reactivity patterns, including nucleophilic attacks and rearrangement reactions that could be applied to design new derivatives or explore reaction mechanisms (Zhang et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

Pyrazole derivatives, including those similar to N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea, have been synthesized and studied for their anticancer properties. For instance, the synthesis and apoptotic activity of new pyrazole thiourea chimeric derivatives have been explored, showing significant apoptotic effects in human cancer cells. Certain compounds, such as N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea, demonstrated a high apoptosis-inducing effect by modulating tumor necrosis factor receptors, caspase levels, and reducing apoptosis inhibitory proteins expression, suggesting a potential anti-cancer drug pathway (Nițulescu et al., 2015).

Antifungal and Antiviral Activities

The synthesis of pyrazole acyl thiourea derivatives has led to compounds with promising antifungal and anti-TMV (Tobacco mosaic virus) activities. This indicates potential applications in agricultural and pharmaceutical industries for controlling fungal infections and viral diseases (Jian Wu et al., 2012).

Cell Cycle Inhibition

Research has also focused on designing pyrazole derivatives as inhibitors of cell cycle kinases. A novel synthesis method involving ultrasound-assisted techniques produced compounds with modest apoptotic effects in cancer cells. Specifically, a compound was identified that induced a significant increase in cells at the G2/M phase, suggesting its potential as a promising anticancer drug (Nițulescu et al., 2015).

Mechanistic Insights

Studies on the metabolism of N-phenyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea in rats have provided insights into the in vivo metabolic pathways of similar compounds, emphasizing their biological activities and potential therapeutic applications. Such research underlines the importance of understanding the metabolic fate of these compounds to enhance their design and effectiveness (Kaymakçıoğlu et al., 2003).

Enantioselective Synthesis

The development of catalytic systems for the enantioselective synthesis of pyrazole derivatives highlights another significant application. Such systems can produce compounds with high yields and excellent enantioselectivities, which is crucial for creating drugs with specific biological activities (Pan Li et al., 2016).

Eigenschaften

IUPAC Name |

1-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(2-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4S/c1-12-4-2-3-5-16(12)21-18(25)22-17-8-9-24(23-17)11-13-6-7-14(19)10-15(13)20/h2-10H,11H2,1H3,(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQIEIOMONOZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(2-methylphenyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dichloro-N-[3-(dimethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4584492.png)

![5-isopropyl-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4584501.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4584502.png)

![N-(sec-butyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4584505.png)

![1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4584509.png)

![N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B4584527.png)

![6-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4584530.png)

![7-(4-heptylphenyl)-8-(3-hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4584538.png)

![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4584541.png)

![2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4584557.png)

![3,4-diethoxy-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B4584564.png)

![3-(4-ethoxyphenyl)-1-methyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4584570.png)